molecular formula C13H19N3O4 B2651855 5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-4-carboxylic acid CAS No. 2228124-19-2

5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-4-carboxylic acid

Cat. No. B2651855
CAS RN: 2228124-19-2
M. Wt: 281.312
InChI Key: VTJVLMHLDUBAKZ-UHFFFAOYSA-N
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Description

5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C13H19N3O4 and its molecular weight is 281.312. The purity is usually 95%.
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Scientific Research Applications

Condensation Reactions in Organic Synthesis

A novel condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles and anilides was established, which is applicable to the acylation of a wide range of non-nucleophilic nitrogen compounds, showcasing high functional group compatibility. This reaction involves the use of di-tert-butyl dicarbonate (Boc2O), demonstrating the utility of tert-butoxycarbonyl groups in facilitating such chemical transformations (Umehara, Ueda, & Tokuyama, 2016).

Synthesis of Heterocyclic Compounds

The synthesis of novel 2H,4H-benzopyrano[3,4-b]pyridine-1,3,5-trione derivatives involved the use of N-(tert-butoxycarbonyl)-3-amino-2H-1-benzopyran-2-one derivatives, underlining the role of tert-butoxycarbonyl groups in the development of complex heterocyclic structures (Bonsignore & Loy, 1998).

Reactivity and Formation of Amides

Research on the reactivity of certain pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-ones, which may bear structural resemblance to the compound of interest, showed that in reactions with carboxylic acids chlorides, acylation of the amino group occurs, leading to the formation of corresponding amides. This insight into the reactivity of related compounds can be valuable in understanding the chemical behavior of tert-butoxycarbonyl derivatives in similar contexts (Mironovich & Shcherbinin, 2014).

Catalysis and Chemical Transformations

Tert-butoxycarbonyl derivatives are involved in palladium-catalyzed coupling reactions, illustrating their role in facilitating important chemical transformations. This underscores the potential application of such compounds in catalysis and synthesis of complex organic molecules (Wustrow & Wise, 1991).

properties

IUPAC Name

2-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)16-6-5-9-8(7-15(4)14-9)10(16)11(17)18/h7,10H,5-6H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJVLMHLDUBAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NN(C=C2C1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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